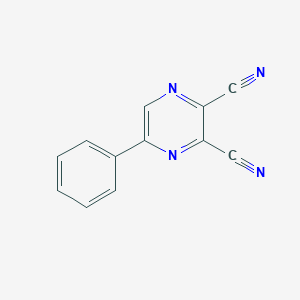

2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile

Beschreibung

2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile is a chemical compound with the molecular formula C7H4ClN3O2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile involves several steps. One method involves the reaction of 2-chloro-5-nitropyridine with (4-chlorophenoxy)acetonitrile in the presence of potassium t-butoxide in anhydrous tetrahydrofuran . The reaction mixture is stirred at -78 C under nitrogen for 1 hour, after which glacial acetic acid is added, and the mixture is allowed to warm to room temperature .Molecular Structure Analysis

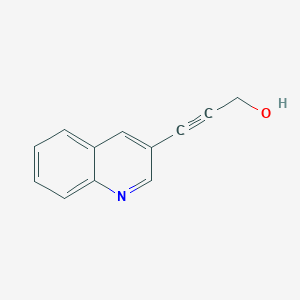

The molecular structure of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile can be represented by the InChI stringInChI=1S/C7H4ClN3O2/c8-7-2-1-6 (11 (12)13)5 (10-7)3-4-9/h1-2H,3H2 . The compound has a molecular weight of 197.58 g/mol . Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile include a molecular weight of 197.58 g/mol, a computed XLogP3-AA value of 1.3, no hydrogen bond donors, four hydrogen bond acceptors, one rotatable bond, an exact mass of 196.9992041 g/mol, a monoisotopic mass of 196.9992041 g/mol, a topological polar surface area of 82.5 Ų, 13 heavy atoms, a formal charge of 0, and a complexity of 244 .Eigenschaften

IUPAC Name |

2-(6-chloro-3-nitropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-7-2-1-6(11(12)13)5(10-7)3-4-9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQYUNFEEYPSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445010 | |

| Record name | 2-(6-CHLORO-3-NITROPYRIDIN-2-YL)ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile | |

CAS RN |

123846-69-5 | |

| Record name | 2-(6-CHLORO-3-NITROPYRIDIN-2-YL)ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B184846.png)

![3,7-Dibromo-3,7-dinitrobicyclo[3.3.1]nonane](/img/structure/B184857.png)